5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole--6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
Description
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and its positional isomer, 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, are brominated benzimidazole derivatives featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position. The THP group is commonly employed in synthetic chemistry to shield reactive sites during multi-step reactions, enhancing stability and solubility . The distinction between these isomers lies in the substitution pattern of the bromine atom: the 5-bromo derivative has bromine at position 5 of the benzimidazole ring, while the 6-bromo analog places it at position 4.
Properties
Molecular Formula |
C24H26Br2N4O2 |
|---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
5-bromo-1-(oxan-2-yl)benzimidazole;6-bromo-1-(oxan-2-yl)benzimidazole |
InChI |
InChI=1S/2C12H13BrN2O/c13-9-4-5-11-10(7-9)14-8-15(11)12-3-1-2-6-16-12;13-9-4-5-10-11(7-9)15(8-14-10)12-3-1-2-6-16-12/h2*4-5,7-8,12H,1-3,6H2 |
InChI Key |
DHGUMXNEGAMQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2C=CC(=C3)Br.C1CCOC(C1)N2C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
General Synthetic Strategy
The synthesis of these benzimidazole derivatives typically involves the following key steps:
- Bromination of the benzimidazole core at the 5- or 6-position.
- Protection of the N-1 position with a tetrahydro-2H-pyran-2-yl group to enhance stability and control reactivity.
- Cyclization and substitution reactions to construct the benzimidazole ring and introduce the desired substituents.
Detailed Synthetic Route
Step 1: Preparation of 5-Bromo- or 6-Bromo-benzimidazole
- Starting from o-phenylenediamine derivatives, bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 5- or 6-position of the benzimidazole ring.
- The bromination reaction is typically carried out in solvents like acetic acid or dichloromethane at low temperatures to avoid over-bromination.
Step 2: Protection of the N-1 Position with Tetrahydro-2H-pyran-2-yl Group
- The N-1 position of the benzimidazole is protected by reaction with dihydropyran (DHP) in the presence of an acid catalyst such as p-toluenesulfonic acid or camphorsulfonic acid.
- This reaction proceeds via acid-catalyzed ring opening of dihydropyran and subsequent nucleophilic attack by the benzimidazole nitrogen, forming the tetrahydro-2H-pyran-2-yl (THP) ether protecting group.
- The protection step is essential to prevent unwanted side reactions during subsequent functionalization and to improve compound stability.
Step 3: Purification and Characterization
- The crude product is purified by recrystallization or column chromatography.
- Characterization is performed using NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity of the protected bromo-benzimidazole.
Comparative Analysis of Preparation Methods
| Step | Methodology | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination | NBS or Br2 in acetic acid/DCM, low temp | Selective bromination at 5- or 6-position | High regioselectivity; well-established | Requires careful control to avoid polybromination |
| N-1 Protection | Dihydropyran with acid catalyst (e.g., p-TsOH) | Mild acidic conditions, room temp to reflux | Efficient protection; reversible under mild acidic conditions | Acid sensitivity of some substrates |
| Purification | Recrystallization or chromatography | Standard solvents (ethyl acetate, hexane) | High purity products | Time-consuming for scale-up |
Summary Table of Key Synthetic Parameters
| Parameter | 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole |
|---|---|---|
| Starting Material | o-Phenylenediamine derivative | o-Phenylenediamine derivative |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br2 | N-Bromosuccinimide (NBS) or Br2 |
| Solvent | Acetic acid or dichloromethane | Acetic acid or dichloromethane |
| Protection Reagent | Dihydropyran (DHP) | Dihydropyran (DHP) |
| Catalyst for Protection | p-Toluenesulfonic acid (p-TsOH) | p-Toluenesulfonic acid (p-TsOH) |
| Reaction Temperature | 0–25 °C for bromination; reflux for protection | 0–25 °C for bromination; reflux for protection |
| Yield Range | Moderate to high (60–85%) | Moderate to high (60–85%) |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: These compounds can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions yield substituted benzimidazole derivatives, while coupling reactions produce biaryl or diaryl compounds.
Scientific Research Applications
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the construction of complex molecular architectures.
Biology: They serve as probes for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into these compounds has shown potential for developing new therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery.
Industry: These compounds are used in the development of advanced materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole and 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)benzimidazole involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, these compounds may inhibit key enzymes involved in disease progression, while in biological research, they may act as ligands for specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bromine Substituents
Brominated benzimidazoles are widely studied due to their bioactivity and utility in drug discovery. Key structural analogs include:
Key Observations:
- Positional Isomerism: The 5-bromo and 6-bromo isomers exhibit distinct electronic environments due to bromine’s electron-withdrawing effects. For instance, bromine at position 5 may enhance electrophilic substitution at position 6, while the reverse is true for the 6-bromo isomer .
- THP Group Impact: The THP group in the target compounds improves solubility in organic solvents compared to unprotected analogs like 5-Bromo-1H-benzo[d]imidazol-2-amine. This is critical for reactions requiring polar aprotic solvents .
- Comparison with Dibromo Analogs: 5,6-Dibromo-1H-benzo[d]imidazole (similarity score 0.71) shows reduced solubility and increased steric hindrance, limiting its utility in certain synthetic pathways compared to mono-brominated derivatives .
Functional Group Variations
Compounds with alternative N1 substituents or core modifications provide further insights:
- Methyl vs. THP Groups: 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one () replaces THP with a methyl group and introduces a ketone. This modification reduces steric bulk but may compromise stability under acidic conditions, unlike THP-protected derivatives .
- Indazole vs. Benzimidazole Cores: 4-Bromo-1-(THP)-1H-indazole () shares the THP group but features an indazole core.
Biological Activity
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, along with its derivative 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with these compounds, including their pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole
- Molecular Formula : C24H26Br2N4O2
- Molecular Weight : 562.31 g/mol
- CAS Number : 1214899-89-4
Biological Activity Overview
The biological activities of 5-bromo benzimidazole derivatives have been primarily linked to their interactions with specific biological targets, leading to various therapeutic applications.
Anticancer Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. They have been shown to inhibit the activity of SMYD proteins (specifically SMYD2 and SMYD3), which are implicated in cancer progression. The blockade of these proteins can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Antibacterial Properties
Studies have demonstrated that benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized compounds similar to 5-bromo benzimidazole have been screened for their efficacy against various bacterial strains, showing promising results in inhibiting bacterial growth .
The mechanisms through which 5-bromo benzimidazole compounds exert their biological effects include:
- Inhibition of Protein Targets : The compounds may bind to and inhibit specific proteins involved in cell signaling pathways related to cancer and bacterial resistance.
- Induction of Apoptosis : By interfering with cellular pathways, these compounds can trigger programmed cell death in malignant cells.
- Disruption of Bacterial Cell Wall Synthesis : The antibacterial activity may stem from the inhibition of enzymes critical for bacterial cell wall integrity.
Case Studies
Several studies have highlighted the potential applications of 5-bromo benzimidazoles:
- Cancer Treatment :
- Antimicrobial Screening :
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthetic Protocols
| Precursor | Reagents/Conditions | Yield | Isomer Ratio | Ref |
|---|---|---|---|---|
| 3-bromo-1-THP-imidazole | NaBH₄, 2-chloro-4-bromo-THP-benzene | 76% | 3:1 | |
| Benzoimidazole-THP derivative | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 68% | N/A |
Basic: How are these isomers characterized structurally?
Answer:
Characterization relies on:
- ¹H/¹³C NMR spectroscopy : Distinct chemical shifts differentiate isomers. For example, the 5-Br isomer shows a singlet at δ 7.61 ppm (aromatic proton), while the 6-Br isomer exhibits a doublet at δ 7.43 ppm (J = 1 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₂H₁₂BrN₂O: [M+H]⁺ calcd. 287.0134) .
- X-ray crystallography : Resolves regiochemistry, as demonstrated for analogous brominated benzimidazoles .
Basic: What purification strategies are effective for isolating isomers?
Answer:
- Flash column chromatography : Optimized solvent gradients (e.g., cyclohexane:ethyl acetate) resolve isomers with ≥95% purity .
- Recrystallization : Polar solvents (e.g., methanol/water mixtures) exploit solubility differences .
- HPLC with chiral columns : Required for enantiomeric separation in derivatives with additional stereocenters .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during bromination .
- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency compared to Pd(OAc)₂ in Suzuki reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents favor THP protection .
Q. Table 2: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Ref |
|---|---|---|---|
| Bromination agent | NBS (vs. Br₂) | +15% selectivity | |
| Reaction atmosphere | Nitrogen (vs. air) | +20% yield |
Advanced: How are isomeric mixtures analyzed and resolved?
Answer:
- NMR integration : Quantifies isomer ratios (e.g., 3:1 in ) .
- Dynamic NMR experiments : Probes rotational barriers in THP-protected derivatives .
- Chiral derivatization : Converts isomers into diastereomers for HPLC separation .
Advanced: How should contradictory data in literature be addressed?
Answer:
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere in vs. open-air methods) .
- Mechanistic studies : Use isotopic labeling (e.g., ²H/¹³C) to trace bromination pathways .
- Computational modeling : DFT calculations predict regioselectivity discrepancies between NBS and Br₂ .
Advanced: What mechanistic insights explain the reactivity of the THP group?
Answer:
- Steric effects : The THP group shields the N1 position, directing bromination to C5/C6 .
- Electronic effects : Electron-withdrawing substituents (e.g., trifluoromethyl) on the indazole ring enhance electrophilic substitution at C5 .
- Hydrogen bonding : The THP oxygen stabilizes transition states in palladium-catalyzed couplings .
Advanced: What are the emerging applications in medicinal chemistry?
Answer:
- Kinase inhibition : The indazole scaffold mimics ATP-binding motifs, with bromine enhancing hydrophobic interactions .
- Antimicrobial agents : Fluorinated analogs (e.g., 6-fluoro derivatives) show improved biofilm penetration .
- PROTAC development : Bromine serves as a handle for linker conjugation in targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
